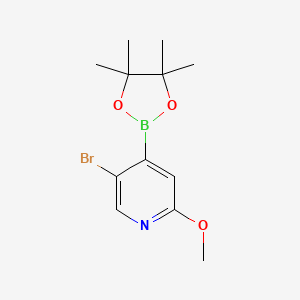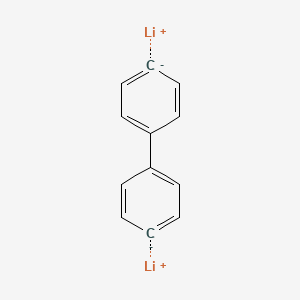
(R)-1-(6-Methoxypyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-amine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent.
Reduction: The resulting intermediate is then reduced to introduce the amine group at the 1-position of the propan chain.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
®-1-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(6-Methoxypyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.
1-(6-Methoxypyridin-2-yl)butan-1-amine: A similar compound with a longer alkyl chain.
Uniqueness
®-1-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and amine chain make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(6-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
RUCLVZZNRUKYFG-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=NC(=CC=C1)OC)N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)


![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)





